molecular formula C22H20N2O2S B11340549 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide CAS No. 796090-49-8

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B11340549
CAS No.: 796090-49-8
M. Wt: 376.5 g/mol
InChI Key: UWQANCXHPSBETI-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is a synthetic amide derivative featuring a thiophene-2-carboxamide group linked to an ethyl chain substituted with a 1H-indol-3-yl moiety and a 4-methoxyphenyl group. The compound’s design combines pharmacophores common in bioactive molecules: the indole ring (associated with serotoninergic activity), the methoxyphenyl group (enhancing lipophilicity and membrane permeability), and the thiophene-carboxamide moiety (often linked to antimicrobial or anti-inflammatory activity) .

Properties

CAS No.

796090-49-8

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H20N2O2S/c1-26-16-10-8-15(9-11-16)18(13-24-22(25)21-7-4-12-27-21)19-14-23-20-6-3-2-5-17(19)20/h2-12,14,18,23H,13H2,1H3,(H,24,25)

InChI Key

UWQANCXHPSBETI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane or dimethylformamide

    Temperature: Room temperature to slightly elevated temperatures

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.

Scientific Research Applications

Anti-Cancer Properties

Preliminary studies indicate that N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide exhibits promising anti-cancer properties. It has been observed to induce apoptosis in various cancer cell lines and inhibit tumor growth. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

The presence of the indole moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been shown to interact with serotonin receptors, which are implicated in mood regulation and neuroprotection. Further pharmacological studies are necessary to elucidate the specific neuroprotective mechanisms of this compound .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various synthetic routes to create derivatives with enhanced biological activities or modified pharmacokinetic profiles. These derivatives can be screened for improved efficacy against specific targets, such as cancer cells or neurological pathways .

Compound NameStructural FeaturesBiological ActivityReferences
This compoundIndole, methoxyphenyl, thiopheneAnti-cancer, neuroprotective
5-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-benzofuran-2-carboxamideBenzofuran coreEnhanced anti-cancer activity
N-[1-(4-methoxyphenyl)-1H-indol-3-yl]-thiophene-2-carboxamideSimilar thiophene structureFocus on neuroprotection

This table illustrates how structural modifications can lead to variations in biological activity, highlighting the importance of chemical diversity in drug development.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the thiophene carboxamide structure can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Indole and Aryl Substitutions

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
  • Structure : Features a biphenyl-propanamide group instead of thiophene-carboxamide.
  • Synthesis : Utilizes DCC-mediated coupling between flurbiprofen and tryptamine .
  • Key Difference : The biphenyl group may enhance binding to hydrophobic pockets in targets like cyclooxygenase (COX), whereas the thiophene in the target compound could improve electron-rich interactions.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
  • Structure : Substitutes thiophene with a carbazole ring.
  • Activity : Combines carprofen’s anti-inflammatory properties with tryptamine’s neuroactivity .
  • Comparison : The carbazole’s planar structure may facilitate DNA intercalation, while the thiophene in the target compound might prioritize metabolic stability .
N-[(2R)-2-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide
  • Structure: Replaces thiophene-carboxamide with a phenoxyacetamide group.
  • Molecular Weight : 400.48 g/mol vs. ~370–384 g/mol for benzamide derivatives (e.g., ).

Thiophene-Carboxamide Derivatives

5-Nitrothiophene-2-carboxamide Analogues
  • Example : N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide.
  • Activity : Exhibits narrow-spectrum antibacterial activity via nitro group-mediated redox interactions .
  • Comparison : The nitro group enhances electrophilicity, whereas the target compound’s unsubstituted thiophene may prioritize safer metabolic profiles .
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Analogues
  • Synthesis : Involves Suzuki coupling for aryl substitutions .

Common Approaches

  • DCC-Mediated Coupling : Widely used for indole-amide derivatives (e.g., carprofen-tryptamine conjugates) .
  • HATU Activation : Employed in nitrothiophene-carboxamide synthesis for improved efficiency .
  • Base Hydrolysis : Applied in oxoacetamide derivatives (e.g., 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide) .

Anti-Inflammatory Potential

  • Analogues : Carprofen-indole hybrids (e.g., ) show COX-2 inhibition .
  • Target Compound : The methoxyphenyl group may enhance COX-2 selectivity, similar to celecoxib derivatives .

Antimicrobial Activity

  • Thiophene-carboxamides : Nitro-substituted variants () disrupt bacterial membranes.
  • Target Compound : The indole moiety could synergize with thiophene for dual antimicrobial/anti-inflammatory action .

CNS Modulation

  • Tryptamine Derivatives : N-[2-(1H-indol-3-yl)ethyl]benzamide () blocks melatonin signaling in Plasmodium .
  • Target Compound : May interact with serotonin receptors due to indole’s structural similarity to tryptamine .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Activity
Target Compound C₂₂H₂₁N₃O₂S ~383.48 Thiophene-2-carboxamide Anti-inflammatory, Antimicrobial
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide C₂₅H₂₂FN₃O 411.46 Biphenyl-propanamide COX Inhibition
2-(1H-Indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide C₁₇H₁₄N₂O₃ 294.31 Oxoacetamide Not specified

Biological Activity

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and receptor interactions.

  • Molecular Formula : C22H20N2O2S
  • Molecular Weight : 376.5 g/mol
  • CAS Registry Number : 796090-49-8

Anticancer Activity

Several studies have investigated the anticancer potential of this compound, demonstrating promising results against various cancer cell lines.

Case Studies and Findings

  • In vitro Cytotoxicity :
    • The compound exhibited significant cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged between 0.65 µM to 15.0 µM, indicating a potent antiproliferative effect comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • Flow cytometry analyses revealed that this compound induces apoptosis in cancer cells, which is crucial for its anticancer activity. The compound was shown to activate caspase pathways leading to programmed cell death .
  • Xenograft Models :
    • In vivo studies using mouse xenograft models demonstrated that treatment with this compound significantly inhibited tumor growth, further supporting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

Evaluation of Antimicrobial Effects

  • Minimum Inhibitory Concentration (MIC) :
    • The compound displayed notable antimicrobial activity against various pathogens with MIC values ranging from 0.22 to 0.25 µg/mL, indicating strong bactericidal effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition :
    • It was found to inhibit biofilm formation in pathogenic bacteria, which is a significant factor in the persistence and resistance of bacterial infections .

Receptor Interactions

Research has indicated that this compound may interact with various biological receptors.

Dopamine Receptor Activity

Preliminary studies suggest that this compound may act as a selective agonist for dopamine receptors, particularly D3 receptors, which are implicated in several neuropsychiatric disorders . The compound's efficacy in promoting β-arrestin translocation indicates its potential role in modulating dopaminergic signaling pathways.

Summary Table of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValuesNotes
AnticancerMCF-70.65 - 15.0 µMInduces apoptosis via caspase activation
AnticancerA5490.65 - 15.0 µMComparable to doxorubicin
AntimicrobialStaphylococcus aureus0.22 - 0.25 µg/mLStrong bactericidal activity
AntimicrobialStaphylococcus epidermidis0.22 - 0.25 µg/mLInhibits biofilm formation
Receptor InteractionD3 Dopamine ReceptorEC50 not specifiedPotential agonist role

Q & A

Q. What are the standard synthetic routes for N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via:
  • Diazo Acetamide Fluorination : Reacting N-(2-(1H-indol-3-yl)ethyl)-2-(4-cyanophenyl)-2-diazoacetamide with HF·pyr (hexafluorophosphate-pyridine complex) in dichloromethane (DCM) under mild conditions, followed by purification via silica gel chromatography .
  • Amide Coupling : Refluxing equimolar quantities of thiophene-2-carbonyl chloride with substituted anilines (e.g., 2-nitroaniline) in acetonitrile, yielding crystalline products after solvent evaporation .

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to determine:
  • Dihedral angles between aromatic rings (e.g., 13.53° between indole and thiophene rings), which influence molecular packing .
  • Hydrogen bonding patterns : Weak C–H⋯O/S interactions stabilize the crystal lattice, with graph-set analysis revealing S(6) ring motifs .
  • Refinement parameters : Hydrogen atoms are geometrically idealized, and thermal displacement parameters (Uiso) are refined using Fourier maps .

Q. What spectroscopic techniques are used for structural validation?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of indole (δ ~7.0–7.5 ppm), thiophene (δ ~6.5–7.2 ppm), and methoxy groups (δ ~3.8 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (thiophene C–S stretch) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

  • Methodological Answer :
  • Thiophene vs. Furan Rings : Replacing thiophene with furan alters electronic properties (e.g., reduced C–S bond length from 1.74 Å to 1.71 Å), impacting interactions with hydrophobic enzyme pockets .
  • Substituent Effects : Adding electron-withdrawing groups (e.g., nitro) to the phenyl ring increases polarity, enhancing solubility but reducing membrane permeability .
  • SAR Studies : Compare inhibition constants (Ki_i) against target proteins (e.g., kinases) using analogs with modified indole or methoxyphenyl groups .

Q. How can conformational data contradictions between studies be resolved?

  • Methodological Answer :
  • Computational Modeling : Density Functional Theory (DFT) optimizations at the B3LYP/6-31G(d) level predict stable conformers, reconciling discrepancies in experimental dihedral angles .
  • Temperature-Dependent Crystallography : Conduct SC-XRD at varying temperatures (100–298 K) to assess thermal motion effects on observed dihedral angles .
  • Cross-Study Meta-Analysis : Compare data from homologous compounds (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to identify systematic errors in crystallographic refinement .

Q. What strategies optimize yield in large-scale synthesis?

  • Methodological Answer :
  • Reagent Stoichiometry : Use 6 equivalents of HF·pyr to ensure complete fluorination of diazo intermediates .
  • Solvent Optimization : Replace acetonitrile with THF in amide coupling reactions to reduce side-product formation (e.g., nitro group reduction) .
  • Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to isolate high-purity product (>95%) .

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